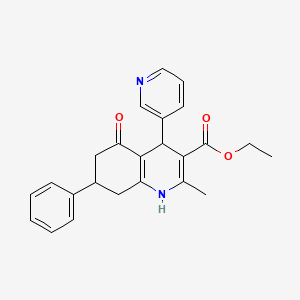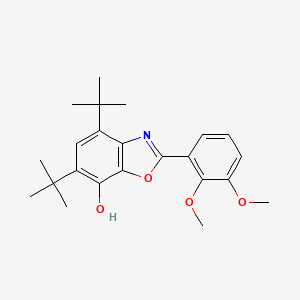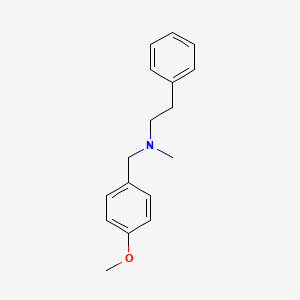![molecular formula C26H36N2O6 B5147060 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]', commonly known as Bis-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, material science, and catalysis. Bis-MPA is a versatile molecule, and its unique chemical properties make it an ideal candidate for various applications.
Mechanism of Action
The mechanism of action of Bis-MPA is not well understood, and further research is needed to fully elucidate its mode of action. However, it is believed that Bis-MPA exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Bis-MPA has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, Bis-MPA has been shown to possess neuroprotective effects and has been used in the development of new drugs for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Bis-MPA possesses several advantages as a research tool, including its ease of synthesis, high stability, and versatility. However, Bis-MPA also has some limitations, including its relatively high cost and limited solubility in some solvents.
Future Directions
There are several future directions for research on Bis-MPA. One potential area of research is the development of new cancer drugs based on Bis-MPA. Additionally, further research is needed to fully elucidate the mechanism of action of Bis-MPA and its potential applications in the treatment of neurodegenerative diseases. Furthermore, Bis-MPA can be used as a building block for the synthesis of various polymers, and further research is needed to explore its potential applications in material science. Lastly, the development of new catalysts based on Bis-MPA can lead to the discovery of new chemical reactions and the development of new materials.
Synthesis Methods
Bis-MPA can be synthesized through a simple one-pot reaction between 4-hydroxybenzaldehyde, morpholine, and 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
Bis-MPA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, Bis-MPA has been shown to possess anti-cancer properties and has been used in the development of new cancer drugs. In material science, Bis-MPA has been used as a building block for the synthesis of various polymers, including dendrimers, hyperbranched polymers, and block copolymers. In catalysis, Bis-MPA has been used as a ligand in the development of new catalysts for various chemical reactions.
properties
IUPAC Name |
1-[4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6/c29-23(17-27-9-13-31-14-10-27)19-33-25-5-1-21(2-6-25)22-3-7-26(8-4-22)34-20-24(30)18-28-11-15-32-16-12-28/h1-8,23-24,29-30H,9-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKCWYCTTFAQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4CCOCC4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Biphenyl-4,4'-diylbis(oxy)]bis[1-(morpholin-4-yl)propan-2-ol] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)

![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)

![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)
![N-(3,5-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5147054.png)

